molecular formula C13H16N2O3 B8618042 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid

2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid

Cat. No.: B8618042
M. Wt: 248.28 g/mol
InChI Key: ZTENGZRVTMYQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid is a compound that features a pyridine ring attached to a piperidine ring through a carbonyl group, with an acetic acid moiety

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridine compounds.

Mechanism of Action

The mechanism of action of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can act as a hydrogen bond acceptor, while the piperidine ring can provide additional binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring and a piperidine ring, which provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-[4-(pyridine-2-carbonyl)piperidin-1-yl]acetic acid

InChI

InChI=1S/C13H16N2O3/c16-12(17)9-15-7-4-10(5-8-15)13(18)11-3-1-2-6-14-11/h1-3,6,10H,4-5,7-9H2,(H,16,17)

InChI Key

ZTENGZRVTMYQEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=N2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound [4-(pyridine-2-carbonyl)-piperidin-1-yl]-acetic acid ethyl ester (198 mg, 0.72 mmol), in water (4 mL) and ethanol (4 mL) and was added 4N sodium hydroxide (0.36 mL, 1.43 mmol). The reaction was stirred at 25° C. for 48 hours and then heated at 40° C. for 3 hours. The reaction mixture was acidified with 1N HCl to pH 3 and the solvent was removed under vacuum. The residue was co-evaporated 3 times with acetonitrile to afford the title compound (178 mg). The crude product was used directly in the next step without subsequent purification. MS m/z ES+=248.8 (M+H), retention time 1.66.
Name
[4-(pyridine-2-carbonyl)-piperidin-1-yl]-acetic acid ethyl ester
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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